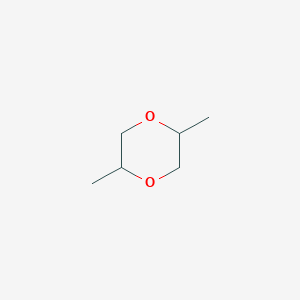

二甲基二氧六环

描述

Synthesis Analysis

While the exact synthesis methods for dimethyldioxane were not specifically detailed in the searched papers, the synthesis of similar compounds, such as dimethylhexane, involves comprehensive chemical kinetic models and experimental methods like jet stirred reactor speciation, and shock tube ignition delay (Sarathy et al., 2014).

Molecular Structure Analysis

Studies on related dimethyl compounds have employed methods like gas electron diffraction and Monte Carlo simulations to determine their molecular structures. For instance, the gas-phase structures of isomers of dimethyl-substituted 1,5-diazabicyclo[3.1.0]hexanes were analyzed using these methods, revealing insights into their conformational properties (Vishnevskiy et al., 2015).

Chemical Reactions and Properties

The reactivity and chemical properties of dimethyldioxane-like compounds have been a subject of research. For example, the study of dimethyldioxetanone showed distinct thermal reactions generating electronically excited states, indicating complex chemical behavior (Schmidt & Schuster, 1980).

Physical Properties Analysis

Research on polymers like poly(dimethylsiloxane) has shed light on the physical properties of similar dimethyl compounds. These studies often involve molecular dynamics simulations and electronic structure calculations to understand interactions and structural properties (Tsige et al., 2003).

Chemical Properties Analysis

The chemical properties of dimethyl compounds have been explored through experimental and theoretical approaches, including density functional theory (DFT) and Atoms in Molecules (AIM) theory. These studies often focus on understanding the molecular structure, spectroscopic properties, and interactions within the molecules (Singh et al., 2013).

科学研究应用

异构体的 NMR 分析: Gatti、Segre 和 Morandi(1967 年)对 2,3-二甲基二氧六环异构体的 NMR 光谱进行了分析。他们讨论了化合物的立体结构,并根据获得的参数值,为每个异构体指定了特定的构型和构象 (Gatti、Segre 和 Morandi,1967 年)。

微流控装置的制造: McDonald 和 Whitesides(2002 年)总结了在聚二甲基硅氧烷 (PDMS) 中制造微流控装置的技术,重点关注其在生物医学中的应用。他们探讨了 PDMS 在器件制造中的物理和化学性质 (McDonald 和 Whitesides,2002 年)。

用于生物学研究的微流控系统: Sia 和 Whitesides(2003 年)回顾了基于 PDMS 的用于生物应用的微流控系统。他们讨论了适合小型化生物学研究的 PDMS 特性,并重点介绍了小型化到 PDMS 微设备中的各种生物学程序 (Sia 和 Whitesides,2003 年)。

化学发光研究: Schmidt 和 Schuster(1978 年)研究了二甲基二氧六环酮在芳香烃存在下的化学发光,有助于理解化学引发电子交换发光 (Schmidt 和 Schuster,1978 年)。

神经科学中的二甲基亚砜: Lu 和 Mattson(2001 年)报告了二甲基亚砜 (DMSO) 对海马神经元中谷氨酸反应的影响。他们发现 DMSO 抑制了谷氨酸诱导的电生理反应和钙内流,并保护神经元免受兴奋性毒性死亡 (Lu 和 Mattson,2001 年)。

基因表达调控: Pollock 和 Clackson(2002 年)讨论了使用二聚化化学诱导剂进行受控基因表达。他们详细阐述了新型化学二聚体的开发及其在基因治疗中的潜在临床应用 (Pollock 和 Clackson,2002 年)。

超疏水 PDMS 表面改性: Keefe、Brault 和 Jiang(2012 年)解决了 PDMS 在生物医学应用中由于其超疏水特性而面临的挑战。他们展示了超亲水性两性离子材料如何为 PDMS 表面提供稳定的涂层 (Keefe、Brault 和 Jiang,2012 年)。

安全和危害

Dimethyldioxane is highly flammable and soluble in water . Inhalation or contact with the material may irritate or burn skin and eyes. Fire may produce irritating, corrosive, and/or toxic gases. Vapors may cause dizziness or asphyxiation . Runoff from fire control or dilution water may cause environmental contamination .

属性

IUPAC Name |

2,5-dimethyl-1,4-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5-3-8-6(2)4-7-5/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBIJARKDOFDAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(CO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Record name | DIMETHYLDIOXANES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90927939 | |

| Record name | 2,5-Dimethyl-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyldioxanes appears as a water-white liquid. Less dense than water. Vapors are heavier than air. May severely irritate skin and eyes. | |

| Record name | DIMETHYLDIOXANES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

75 °F (NFPA, 2010) | |

| Record name | DIMETHYLDIOXANES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Dimethyldioxane | |

CAS RN |

25136-55-4, 15176-21-3, 1331-15-3 | |

| Record name | DIMETHYLDIOXANES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Dioxane, 2,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015176213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyldioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025136554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethyl-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl-1,4-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-dimethyl-1,4-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

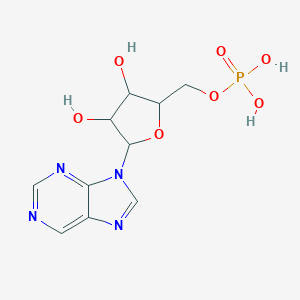

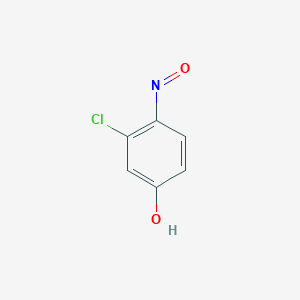

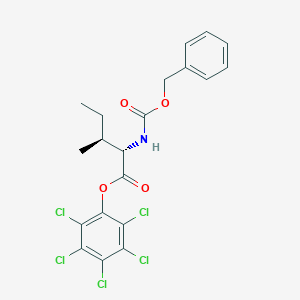

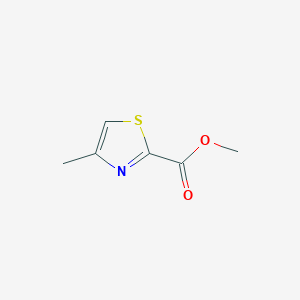

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。